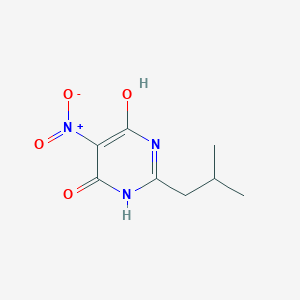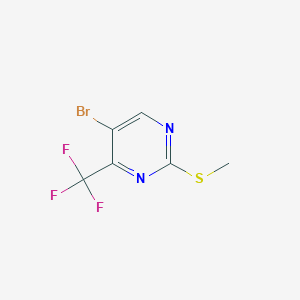
5-Bromo-2-(methylthio)-4-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(methylthio)-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that contains bromine, sulfur, and trifluoromethyl groups attached to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(methylthio)-4-(trifluoromethyl)pyrimidine typically involves the bromination of a pyrimidine derivative followed by the introduction of methylthio and trifluoromethyl groups. One common method includes the reaction of 2-amino-5-bromopyrimidine with trifluoromethylthiolating agents under controlled conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent functional group transformations using specialized equipment to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles, leading to a wide range of derivatives.
Oxidation and Reduction: The methylthio group can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can modify the trifluoromethyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Modified trifluoromethyl derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-2-(methylthio)-4-(trifluoromethyl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(methylthio)-4-(trifluoromethyl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethyl groups contribute to its binding affinity and specificity, while the methylthio group can modulate its reactivity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 5-Bromo-2-(trifluoromethyl)pyrimidine
- 2-(Methylthio)-4-(trifluoromethyl)pyrimidine
- 5-Bromo-4-(trifluoromethyl)pyrimidine
Uniqueness: 5-Bromo-2-(methylthio)-4-(trifluoromethyl)pyrimidine is unique due to the combination of bromine, methylthio, and trifluoromethyl groups on the pyrimidine ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C6H4BrF3N2S |
|---|---|
Peso molecular |
273.08 g/mol |
Nombre IUPAC |
5-bromo-2-methylsulfanyl-4-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C6H4BrF3N2S/c1-13-5-11-2-3(7)4(12-5)6(8,9)10/h2H,1H3 |
Clave InChI |
ICWPAROTOVCJFG-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC=C(C(=N1)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


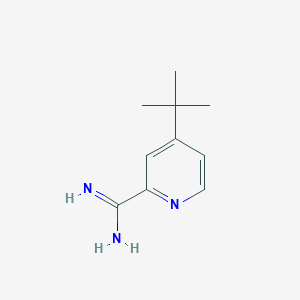
![8-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B13675590.png)
![2-Chloro-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B13675593.png)
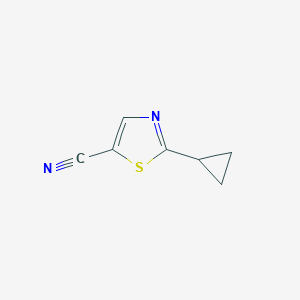
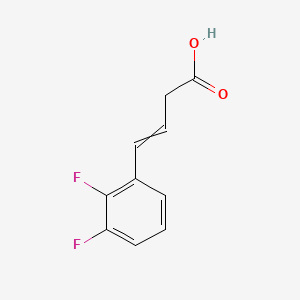
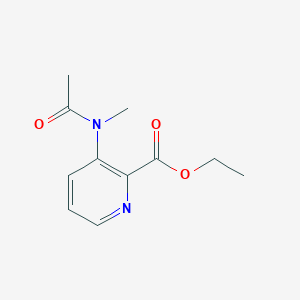
![2-[4-(4-Nitrophenoxy)phenyl]quinoxaline](/img/structure/B13675619.png)
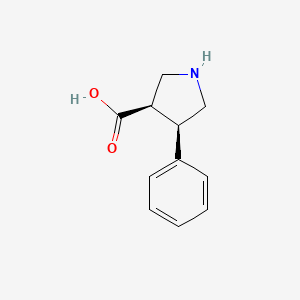
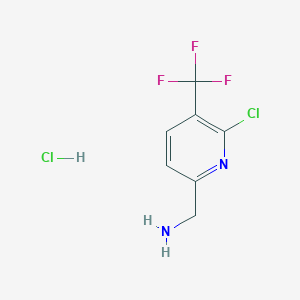
![2,7-Dichloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13675648.png)
![Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13675649.png)


